molecular formula C16H23FN2O2 B3850183 ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate

ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate

Cat. No. B3850183
M. Wt: 294.36 g/mol
InChI Key: PYZLWGGDVXNDRX-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate, also known as EFMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EFMP is a piperazine derivative that has been synthesized through a unique method and has shown promising results in various studies.

Scientific Research Applications

Ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate has been studied extensively for its potential applications in scientific research. One of the most notable applications of ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate is its use as a tool in the study of the central nervous system. ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate has been shown to bind to the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, memory formation, and mood regulation. ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate has been shown to bind to the sigma-1 receptor with high affinity, which may lead to the activation of various downstream signaling pathways. These pathways may be involved in the regulation of neuronal activity, neurotransmitter release, and other physiological processes.
Biochemical and Physiological Effects:
ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of certain enzymes. ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate has also been shown to have anti-inflammatory and neuroprotective effects, which may make it a promising candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

Ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate has several advantages for use in lab experiments, including its high potency, selectivity, and relatively low toxicity. However, ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate also has several limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for the study of ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential therapeutic applications. ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate may also be useful as a tool in the study of other biological systems, including cancer cells and immune cells.
Conclusion:
In conclusion, ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate is a promising compound that has shown potential applications in scientific research. Its unique synthesis method, mechanism of action, and biochemical and physiological effects make it a valuable tool for the study of the central nervous system and other biological systems. While there are still limitations and challenges associated with ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate, its future directions are promising, and it may hold the key to unlocking new insights into the workings of the human body.

properties

IUPAC Name

ethyl 4-[1-(4-fluorophenyl)propan-2-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-3-21-16(20)19-10-8-18(9-11-19)13(2)12-14-4-6-15(17)7-5-14/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZLWGGDVXNDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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